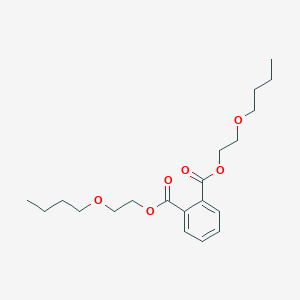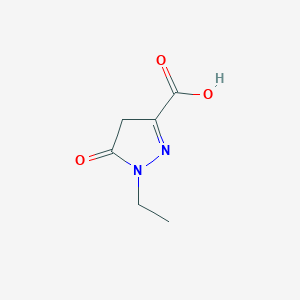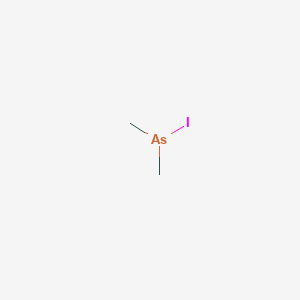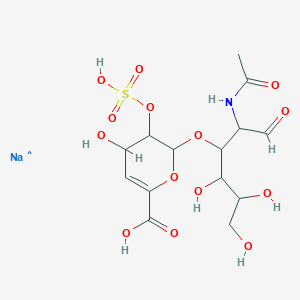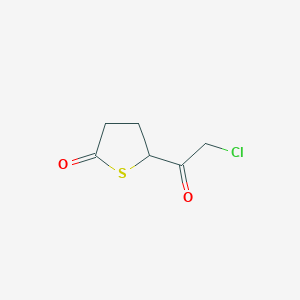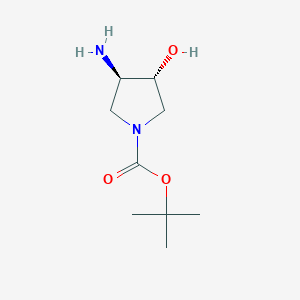
(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Descripción general
Descripción
Fenoprofen calcium hydrate is a non-steroidal anti-inflammatory drug (NSAID) used primarily for its analgesic, anti-inflammatory, and antipyretic properties. It is commonly prescribed for the relief of mild to moderate pain, as well as the symptoms of rheumatoid arthritis and osteoarthritis . Fenoprofen calcium hydrate is a calcium salt form of fenoprofen, which is a propionic acid derivative .
Aplicaciones Científicas De Investigación
Fenoprofen calcium hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of NSAIDs.
Biology: Fenoprofen calcium hydrate is used in research to understand its effects on cellular processes and inflammation pathways.
Medicine: It is extensively studied for its therapeutic effects in treating pain and inflammation associated with arthritis and other conditions.
Industry: The compound is used in the formulation of various pharmaceutical products.
Safety and Hazards
“(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate” is classified as an irritant . It has the hazard statement H304, which means it may be fatal if swallowed and enters airways . The precautionary statements include P501 (dispose of contents/container to an approved waste disposal plant), P331 (do NOT induce vomiting), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P405 (Store locked up) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenoprofen calcium hydrate can be synthesized through a green, large-scale method using simple calcium carbonate and water. This method is environmentally friendly and avoids the use of hazardous solvents . The synthesis involves the reaction of fenoprofen with calcium carbonate in the presence of water, resulting in the formation of fenoprofen calcium hydrate.
Industrial Production Methods
Industrial production of fenoprofen calcium hydrate typically involves the use of organic solvents such as acetone and ethanol. The process includes the reaction of fenoprofen with calcium salts under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fenoprofen calcium hydrate undergoes various chemical reactions, including:
Oxidation: Fenoprofen can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert fenoprofen to its alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of fenoprofen, such as alcohols, carboxylic acids, and halogenated compounds .
Mecanismo De Acción
Fenoprofen calcium hydrate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, fenoprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Comparación Con Compuestos Similares
Similar Compounds
Aspirin: Like fenoprofen, aspirin is an NSAID that inhibits COX and reduces inflammation, pain, and fever.
Naproxen: This NSAID also inhibits COX and is used for similar indications as fenoprofen.
Uniqueness
Fenoprofen calcium hydrate is unique in its specific calcium salt form, which may offer different pharmacokinetic properties and solubility compared to other NSAIDs. Its ability to cause less gastrointestinal bleeding compared to aspirin makes it a preferred choice for certain patients .
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148214-90-8, 330681-18-0 | |
| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

